molecular formula C5H4BrNO2 B13980722 3-Pyridinol, 5-bromo-, 1-oxide CAS No. 847664-66-8

3-Pyridinol, 5-bromo-, 1-oxide

Cat. No.: B13980722
CAS No.: 847664-66-8
M. Wt: 189.99 g/mol
InChI Key: OKKLKZXJKBLJIK-UHFFFAOYSA-N
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Description

3-Pyridinol, 5-bromo-, 1-oxide is a chemical compound with the molecular formula C5H4BrNO2 It is a derivative of pyridine, where the hydroxyl group is located at the third position, a bromine atom at the fifth position, and an oxide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 5-bromo-, 1-oxide typically involves the bromination of 3-pyridinol followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fifth position .

For the oxidation step, hydrogen peroxide or other oxidizing agents can be used to introduce the oxide group to the nitrogen atom. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production method is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 5-bromo-, 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Conversion to 3-pyridinol derivatives.

    Substitution: Formation of various substituted pyridinol compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Pyridinol, 5-bromo-, 1-oxide involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative stress. The presence of the bromine atom and the oxide group enhances its reactivity and effectiveness as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinol: Lacks the bromine atom and oxide group, making it less reactive.

    5-Bromo-3-pyridinol: Similar structure but without the oxide group.

    3-Pyridinol, 1-oxide: Lacks the bromine atom.

Uniqueness

The presence of these functional groups allows for a wider range of chemical reactions and applications compared to its similar compounds .

Properties

CAS No.

847664-66-8

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

5-bromo-1-oxidopyridin-1-ium-3-ol

InChI

InChI=1S/C5H4BrNO2/c6-4-1-5(8)3-7(9)2-4/h1-3,8H

InChI Key

OKKLKZXJKBLJIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=[N+](C=C1Br)[O-])O

Origin of Product

United States

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